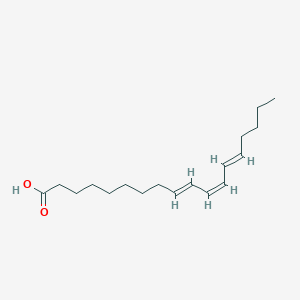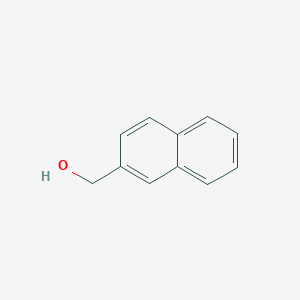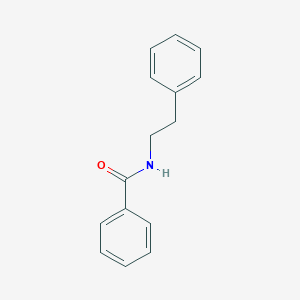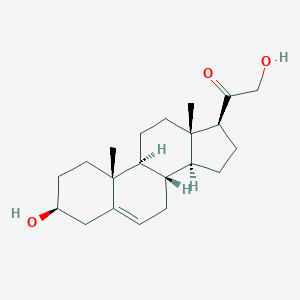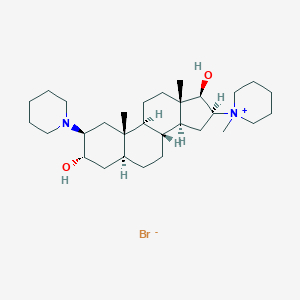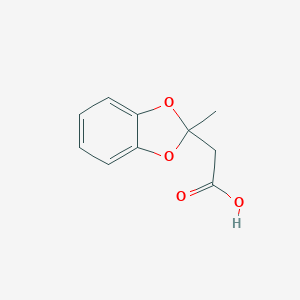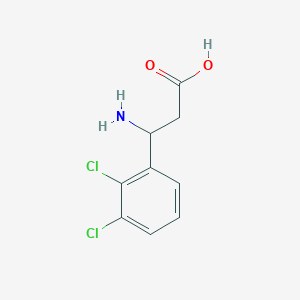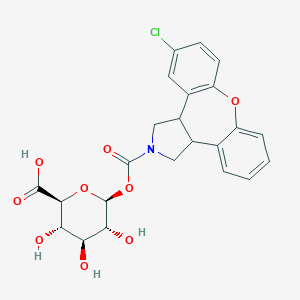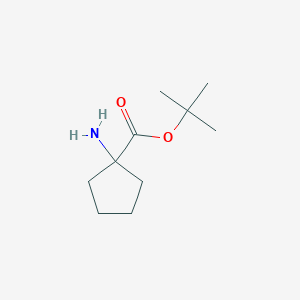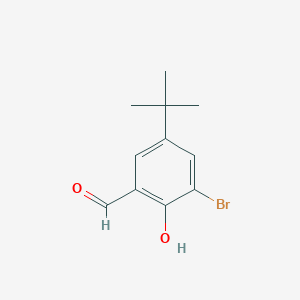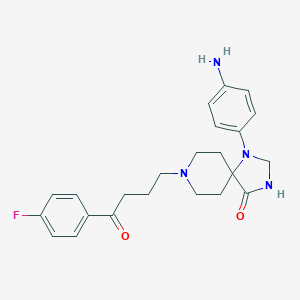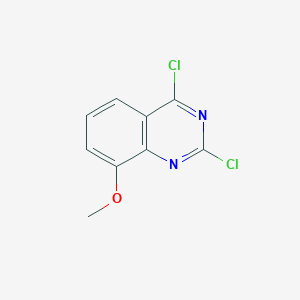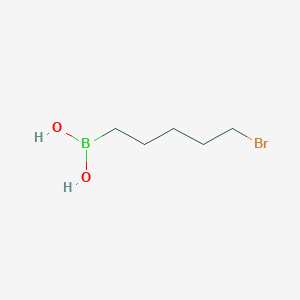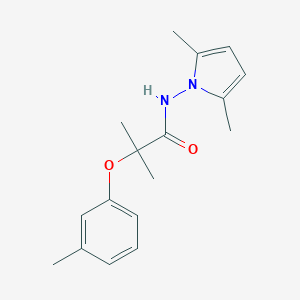
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, also known as DMPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of pyrrole derivatives and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 and phospholipase A2. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to interact with ion channels, such as voltage-gated sodium channels and transient receptor potential channels, which are involved in the regulation of pain and neuronal excitability.
Biochemische Und Physiologische Effekte
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1, in vitro and in vivo. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been found to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the inflammatory process. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been shown to reduce pain and fever in animal models, indicating its potential use as an analgesic and antipyretic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high yield and purity. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has some limitations for lab experiments. It is relatively unstable and can degrade over time, particularly in the presence of moisture and light. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide also has low solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide. One area of interest is the development of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide, particularly its interaction with ion channels and enzymes involved in the inflammatory process. Furthermore, the potential use of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide in the treatment of various inflammatory and pain-related conditions, as well as its anticancer activity, warrants further investigation.
Synthesemethoden
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide involves the reaction between 2,5-dimethyl-1H-pyrrole and 2-methyl-2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has also been shown to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Furthermore, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide has been found to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
124237-27-0 |
|---|---|
Produktname |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C17H22N2O2/c1-12-7-6-8-15(11-12)21-17(4,5)16(20)18-19-13(2)9-10-14(19)3/h6-11H,1-5H3,(H,18,20) |
InChI-Schlüssel |
SJLKMYZKQSIFFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN2C(=CC=C2C)C |
Andere CAS-Nummern |
124237-27-0 |
Synonyme |
N-(2,5-dimethylpyrrol-1-yl)-2-methyl-2-(3-methylphenoxy)propanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



